2-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline
Overview
Description
2-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.191. The purity is usually 95%.
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Mechanism of Action
Target of Action
2-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline is a derivative of 1,3,4-oxadiazoles, which are known to have a broad range of chemical and biological properties 1,3,4-oxadiazole derivatives have been reported to show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . They act on enzymes like thymidylate-synthase, HDAC(histone deacetylase), topoisomerase II, telomerase, thymidine phosphorylase to stop proliferation .
Mode of Action
It is known that 1,3,4-oxadiazoles interact with their targets, leading to changes in cellular processes . For instance, they can inhibit the activity of certain enzymes, thereby disrupting the normal functioning of cells .
Biochemical Pathways
1,3,4-oxadiazole derivatives have been reported to act on several pathways, including inhibiting telomerase activity, focal adhesion kinase(fak) inhibitors, targeting thymidylate synthase, an inhibitor of the b-cell lymphoma 2, inhibitor of nf-kb signaling pathway and targeting tubulin polymerization .
Pharmacokinetics
The physicochemical properties of 1,3,4-oxadiazoles suggest that they may have favorable pharmacokinetic profiles .
Result of Action
1,3,4-oxadiazole derivatives have been reported to exhibit various biological activities, suggesting that they may induce changes at both the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of 1,3,4-oxadiazole derivatives .
Biochemical Analysis
Biochemical Properties
Oxadiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the oxadiazole derivative.
Cellular Effects
Oxadiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects are likely due to the interactions of the oxadiazole derivatives with various cellular biomolecules.
Molecular Mechanism
Oxadiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Some oxadiazole derivatives have shown significant anti-inflammatory and analgesic activity at a dose of 200 mg/kg body weight .
Metabolic Pathways
Oxadiazole derivatives are known to interact with various enzymes and cofactors, which could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
Oxadiazole derivatives are known to interact with various transporters or binding proteins .
Subcellular Localization
Oxadiazole derivatives may be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-11-12-9(13-6)7-4-2-3-5-8(7)10/h2-5H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYGUGBTOPYBBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=CC=C2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96134-65-5 | |
Record name | 2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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